molecular formula C10H11N5O B2725677 5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034309-36-7

5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2725677
CAS No.: 2034309-36-7
M. Wt: 217.232
InChI Key: UYAYBFLRFLFWJL-UHFFFAOYSA-N
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Description

5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-oxa-5-azabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C10H11N5O and its molecular weight is 217.232. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Heterocyclic Chemistry

5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-oxa-5-azabicyclo[2.2.1]heptane is a compound that is part of a broader class of heterocyclic compounds, which play a critical role in the development of pharmaceuticals and materials science. The synthesis and functionalization of similar heterocyclic compounds have been extensively studied to explore their chemical properties and potential applications in various fields.

One area of interest is the creation of bicyclic 5-6 systems with heteroatoms, which are crucial for developing novel compounds with potential biological activity. The reactions of azoloazines, including nucleophilic substitutions and the coupling with sugars, have been explored to create isosteres of purines, which are essential components of DNA and RNA. This approach is valuable for designing new drugs and understanding biological processes at the molecular level (Aldabbagh, 2008).

Furthermore, the synthesis of azabicycloheptanes from pyrrole demonstrates the versatility of these heterocyclic frameworks in creating compounds with unique chemical structures. Such synthetic strategies enable the generation of diverse molecular architectures that can be further explored for various scientific and medicinal applications (Gilchrist, Lemos, & Ottaway, 1997).

Medicinal Chemistry and Drug Design

In medicinal chemistry, heterocyclic compounds like pyridazine analogs have shown significant importance due to their pharmaceutical applications. The synthesis, structure analysis, and evaluation of these compounds provide insights into their potential as drug candidates. For example, the study of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine highlights the importance of structural analysis in understanding the interactions of these compounds with biological targets (Sallam et al., 2021).

Moreover, the synthesis of amide derivatives of [1,2,4]Triazolo[4,3-a]pyridine emphasizes the relevance of triazolopyridines in bio-medicinal chemistry. These compounds exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties, making them attractive targets for drug development (Gandikota et al., 2017).

Properties

IUPAC Name

5-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c1-2-10(13-15-6-11-12-9(1)15)14-4-8-3-7(14)5-16-8/h1-2,6-8H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAYBFLRFLFWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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